ドリメンチン B

説明

Drimentine B is part of the drimentine family of compounds, known for their anticancer, antibacterial, antifungal, and anthelmintic properties. These compounds are characterized by their complex molecular structures, which include a pyrroloindoline core with various substituents, making them a focal point for chemical synthesis and biological study.

Synthesis Analysis

The total synthesis of drimentine compounds, including Drimentine B, involves innovative strategies to construct the complex molecular architecture. A notable method for synthesizing Drimentine B involves a photocatalyzed radical conjugate addition, addressing the challenge of forming the C10b–C12 bond in the drimentine scaffold. This approach highlights the synthetic creativity required to assemble such intricate molecules from simpler chemical building blocks (Yu Sun et al., 2013).

Molecular Structure Analysis

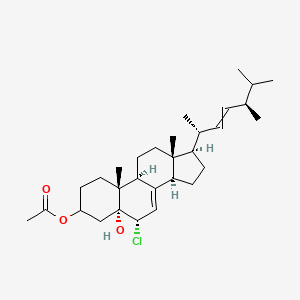

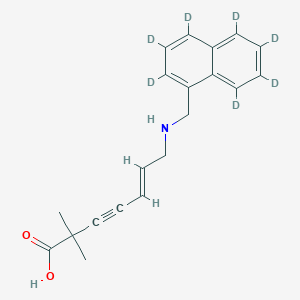

Drimentines are distinguished by their pyrroloindoline core, to which various substituents are attached. The molecular structure of Drimentine B includes a unique aliphatic side chain linked to the C3a position, which is less common among the pyrroloindoline alkaloids. This structural feature contributes to the biological activity of the molecule and presents challenges and opportunities for synthetic chemists.

Chemical Reactions and Properties

The chemical reactivity of Drimentine B is influenced by its complex structure. The process of creating bonds, such as the C10b–C12 bond, involves intricate chemical reactions that demonstrate the compound's unique reactivity. The drimentine family's biological activities suggest these compounds undergo specific interactions with biological molecules, leading to their anticancer, antibacterial, antifungal, and anthelmintic effects.

Physical Properties Analysis

While specific studies on Drimentine B's physical properties are limited, related research on drimentine compounds provides insights. These compounds' physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems and their potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Drimentine B, including stability, reactivity, and functional group characteristics, are crucial for its synthesis and biological activity. The presence of the pyrroloindoline core and the aliphatic side chain affects its reactivity and interaction with biological targets, influencing its pharmacological profile.

科学的研究の応用

抗生物質としての応用

ドリメンチン B は、新規な抗生物質クラスに属します {svg_1}. この物質は、新しいテルペン化ジケトピペラジン構造を示します {svg_2}. この構造は、様々な細菌感染症の治療に利用される可能性があります。

抗真菌剤としての応用

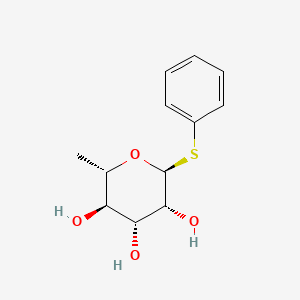

This compound は、抗真菌作用も示します {svg_3}. これは、足白癬や水虫などの表在性の感染症から、より深刻な全身性感染症まで、真菌感染症の治療に利用できることを意味します。

駆虫薬としての応用

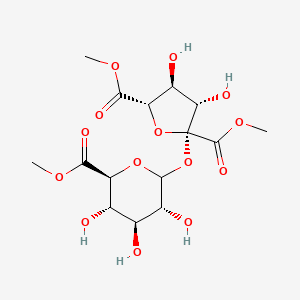

駆虫薬は、寄生虫である回虫の感染症の治療に使用される薬剤です. This compound には、駆虫作用があることが確認されています {svg_4}. このことから、この分野での利用の可能性が示唆されています。

抗がん剤としての応用

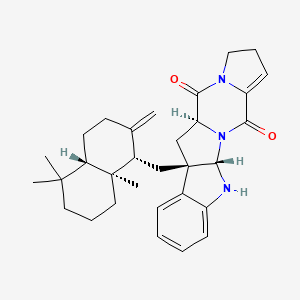

This compound の抗がん剤としての可能性について、現在も研究が行われています {svg_5}. ある研究では、関連化合物であるドリメンチン C のシクロ-L-トリプトファン-L-プロリン部分の合成が目指されました {svg_6}. 合成が完了したら、ドリメンチン C を癌腫瘍細胞株に対して in vitro で評価し、抗がん剤としての有効性を確認する予定です {svg_7}.

合成研究

This compound は、9 つのアルカロイドからなるファミリーに属しています {svg_8}. ドリメンチン類は、天然源から僅かにしか分離されておらず、ドリメンチン A, F, G のみが、

作用機序

Target of Action

Drimentine B is a terpenylated diketopiperazine . It has been found to have anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Mode of Action

It is known that drimentine b interacts with its targets to inhibit cell proliferation . The specific interactions between Drimentine B and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

It is known that drimentine b has antibiotic, antifungal, and anthelmintic activity , suggesting that it may affect various biochemical pathways related to these biological processes.

Result of Action

Drimentine B has been found to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells . This suggests that the molecular and cellular effects of Drimentine B’s action include the inhibition of cell growth and proliferation.

特性

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Are there other compounds similar to Drimentine B produced by this bacterial strain?

A2: While the study specifically focuses on Drimentine B, the identification of a CDPS gene cluster suggests the potential for this bacterial strain to produce other, related cyclodipeptides []. Further investigation into the substrate specificity and functionality of enzymes within this cluster could reveal the presence of novel compounds with potentially diverse biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)